2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile
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Overview
Description
2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a sulfanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, followed by alkylation with alkyl halides . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog with a pyridine ring and a carbonitrile group.
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Contains a thioxo group and is used in similar applications.
Uniqueness
2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile is unique due to the presence of both a sulfanyl group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)-6-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3S/c1-11(2)10-19-15-13(9-16)3-4-14(18-15)12-5-7-17-8-6-12/h3-8,11H,10H2,1-2H3 |
InChI Key |
JXSUAVSIJNIJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=C(C=CC(=N1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
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